Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-
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Overview
Description
p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is a chemical compound with the molecular formula C17H26N2O2S and a molecular weight of 322.47 g/mol . It is known for its unique structure, which includes an isopropoxy group, a morpholinopropyl chain, and a thiobenzamide core. This compound is used primarily in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide typically involves the reaction of p-isopropoxybenzoyl chloride with N-(3-morpholinopropyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:
Oxidation: The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl halide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various alkoxy derivatives.
Scientific Research Applications
p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiobenzamide and morpholinopropyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Isopropoxy-N-(3-morpholinopropyl)benzamide: Lacks the thiobenzamide moiety, which may result in different chemical and biological properties.
p-Isopropoxy-N-(3-piperidinopropyl)thiobenzamide: Contains a piperidine ring instead of a morpholine ring, potentially altering its reactivity and biological activity.
Uniqueness
p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is unique due to its combination of an isopropoxy group, a morpholinopropyl chain, and a thiobenzamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
CAS No. |
32412-16-1 |
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Molecular Formula |
C17H26N2O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C17H26N2O2S/c1-14(2)21-16-6-4-15(5-7-16)17(22)18-8-3-9-19-10-12-20-13-11-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,22) |
InChI Key |
ICTUQVMPIPNXLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
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